1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 2, and a trichlorophenyl ethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization to form the isoquinoline core . The reaction conditions typically involve the use of polar solvents such as chloroform, ethanol, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy groups and the trichlorophenyl ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction and reagents used.
Scientific Research Applications
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline include other isoquinoline derivatives with different substituents at various positions on the isoquinoline ring. Examples include:
- 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-dimethoxy-2-methyl-1-phenyl-3,4-dihydroisoquinoline
Uniqueness
The uniqueness of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichlorophenyl ethyl group, in particular, may confer unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
63937-62-2 |
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Molecular Formula |
C20H22Cl3NO2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H22Cl3NO2/c1-24-7-6-12-9-19(25-2)20(26-3)10-14(12)18(24)5-4-13-8-16(22)17(23)11-15(13)21/h8-11,18H,4-7H2,1-3H3 |
InChI Key |
IJLARBWXSSXHNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C=C3Cl)Cl)Cl)OC)OC |
Origin of Product |
United States |
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